

Application Notes and Protocols: Utilizing LY165163 in Rodent Models of Anxiety and Depression

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Compound of Interest		
	4-[2-[4-[3-	
Compound Name:	(trifluoromethyl)phenyl]piperazin-	
	1-yl]ethyl]aniline	
Cat. No.:	B1675582	Get Quote

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These application notes provide a comprehensive overview of the use of LY165163, a potent 5-HT presynaptic receptor agonist, in established rodent models of anxiety and depression. The following sections detail the pharmacological profile of LY165163, experimental protocols for key behavioral assays, and a summary of its observed effects.

Introduction to LY165163

LY165163, also known as p-NH2-PE-TFMPP, is a phenylpiperazine derivative that acts as a potent agonist at presynaptic serotonin (5-HT) receptors.[1] Its mechanism of action involves the stimulation of these autoreceptors, which leads to a decrease in the synthesis and release of 5-HT in brain regions such as the cortex and striatum.[1] While primarily characterized as a 5-HT₁A receptor agonist, LY165163 also exhibits affinity for 5-HT₂ and alpha-adrenergic receptors, which should be considered when interpreting experimental outcomes.[2] Due to its modulatory effects on the serotonergic system, a key player in the pathophysiology of mood and anxiety disorders, LY165163 has been investigated for its potential anxiolytic and antidepressant-like properties in rodent models.

Signaling Pathway of LY165163



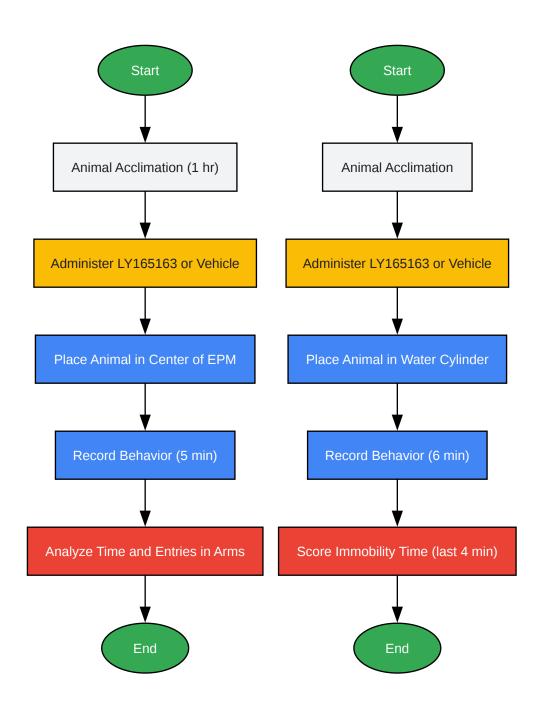
Methodological & Application

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The primary mechanism of action of LY165163 involves its interaction with presynaptic 5-HT₁A autoreceptors located on serotonergic neurons. Activation of these G-protein coupled receptors initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This sequence of events results in hyperpolarization of the neuronal membrane and a subsequent reduction in the firing rate of the neuron, thereby decreasing the synthesis and release of serotonin into the synaptic cleft.









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References

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- 2. researchgate.net [researchgate.net]
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